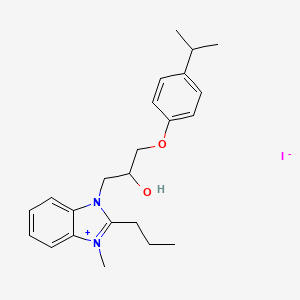
1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core, a phenoxy group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methyl-2-propyl halide to introduce the 3-methyl-2-propyl group.
Ether Formation: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with an alkyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or phenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of diseases where benzimidazole derivatives are effective.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide would depend on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, disrupting normal cellular processes.
Chemical Reactions: The compound’s reactivity can be attributed to the functional groups present, which participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Phenoxy Compounds: Similar to compounds used in herbicides and pharmaceuticals.
Uniqueness
1-(3-Methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N2O2.HI/c1-5-8-23-24(4)21-9-6-7-10-22(21)25(23)15-19(26)16-27-20-13-11-18(12-14-20)17(2)3;/h6-7,9-14,17,19,26H,5,8,15-16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPRJRGTYYFAA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)
![Bis[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B5029020.png)
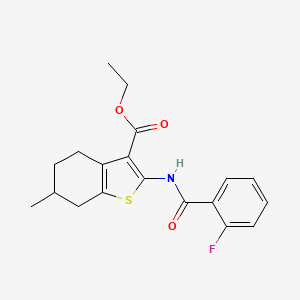
![2-[4-[(3-phenylmethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5029041.png)
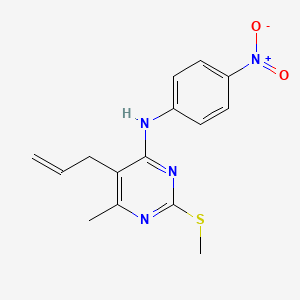

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
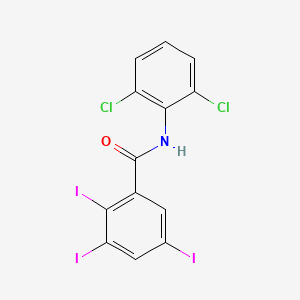
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)
![2,4-Dichloro-1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene](/img/structure/B5029077.png)
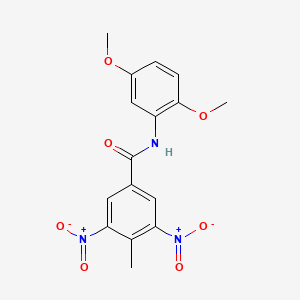
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
